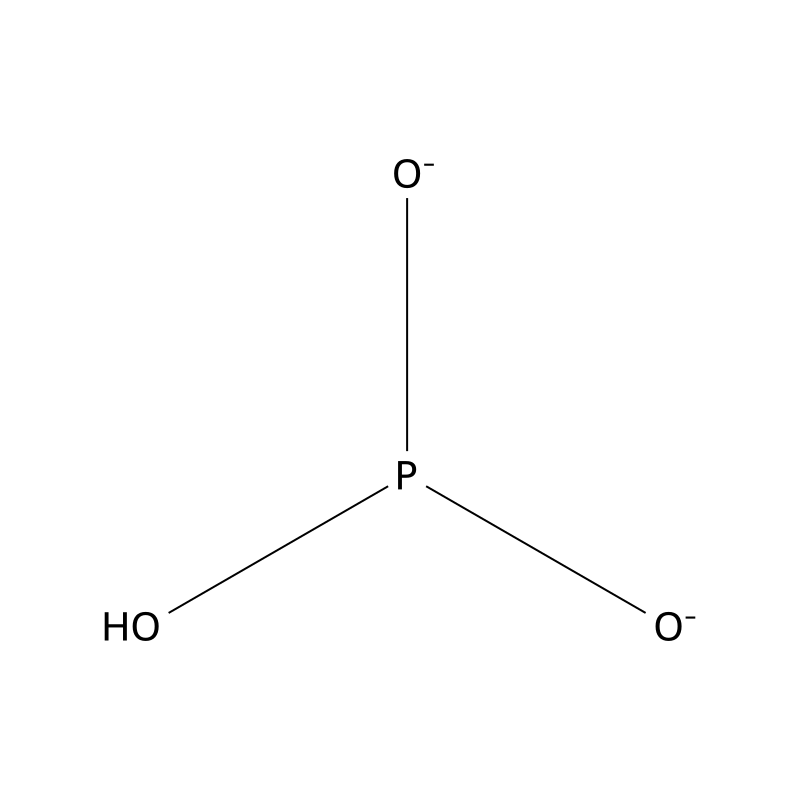

Hydrogenphosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disodium hydrogenphosphite (Na₂HPO₃), a salt of phosphorous acid, is a procurement-critical inorganic compound defined by its P(III) oxidation state. This structure confers moderate reducing properties and makes it a specific precursor for certain coordination materials, distinguishing it from the more common and chemically distinct P(V) phosphate salts. [REFS-1, REFS-2] Its utility is primarily in applications requiring a water-soluble, alkaline phosphite source for chemical synthesis, where its specific reactivity and thermal behavior are key selection criteria over other phosphorus-containing compounds.

Substituting disodium hydrogenphosphite with its common P(V) analog, disodium phosphate (Na₂HPO₄), results in process failure due to fundamental chemical differences. Disodium hydrogenphosphite is a reducing agent used in synthesis, whereas disodium phosphate is non-reducing and primarily used as a pH buffer, food additive, or fertilizer. [REFS-1, REFS-2] This redox-activity difference is critical; using a phosphate where a phosphite is specified would halt reduction-dependent reactions, such as in electroless plating or specific organic syntheses. Furthermore, phosphites and phosphates exhibit vastly different thermal decomposition pathways and serve as precursors to entirely different classes of materials, making them functionally non-interchangeable for procurement. [REFS-3, REFS-4]

References

- [1] The Differences Between Phosphates and Phosphites. Heritage Landscape Supply Group. Published Feb 15, 2022.

- [2] Lovatt, C.J. & Mikkelsen, R.L. Phosphite fertilizers: What are they? Can you use them? What can they do? Better Crops With Plant Food, 2006, 90(4), 11-13.

- [4] Banach, M., & Makara, A. (2011). Thermal Decomposition of Sodium Phosphates. Journal of Chemical & Engineering Data, 56(7), 3095–3099.

Process Safety and Thermal Stability: Avoids High-Temperature Condensation but Poses Phosphine Risk

Disodium hydrogenphosphite exhibits significantly lower thermal stability compared to its P(V) analog, disodium phosphate. Disodium hydrogenphosphite decomposes upon heating to 200–250 °C, disproportionating to form sodium phosphate and highly toxic phosphine (PH₃) gas. In stark contrast, anhydrous disodium phosphate is far more stable, undergoing condensation to form tetrasodium pyrophosphate only at temperatures above 450 °C, without the evolution of phosphine. [1]

| Evidence Dimension | Thermal Decomposition Onset & Products |

| Target Compound Data | ~200-250 °C, yields sodium phosphate and toxic phosphine (PH₃) gas |

| Comparator Or Baseline | Disodium Phosphate (Na₂HPO₄): >450 °C, yields tetrasodium pyrophosphate (Na₄P₂O₇) and water |

| Quantified Difference | >200 °C lower decomposition temperature with a hazardous off-gas profile |

| Conditions | Heating of solid-state material under atmospheric pressure. |

This dictates the safe operating temperature for processes using this compound as a precursor, making it unsuitable for high-temperature applications where disodium phosphate would be stable.

Controlled Reducing Power: A Milder, More Stable Alternative to Sodium Hypophosphite

In applications requiring a reducing agent, such as electroless plating, disodium hydrogenphosphite (containing P(III)) serves as a weaker and more stable alternative to the commonly used sodium hypophosphite (containing P(I)). While hypophosphite is a strong reducing agent that drives rapid nickel deposition, phosphite provides a more controlled reaction. [REFS-1, REFS-2] In plating baths, hypophosphite is oxidized to phosphite; an excessive accumulation of phosphite byproduct is known to interfere with the coating process, highlighting the distinct chemical activities of the two species. [2]

| Evidence Dimension | Relative Reducing Strength (Oxidation State) |

| Target Compound Data | Moderate reducing agent (P oxidation state = +3) |

| Comparator Or Baseline | Sodium Hypophosphite (NaH₂PO₂): Strong reducing agent (P oxidation state = +1) |

| Quantified Difference | Higher oxidation state (+3 vs +1) correlates with lower reducing potential and greater stability |

| Conditions | Aqueous solution, typically in electroless plating baths. |

For processes sensitive to overly aggressive reducing agents, selecting disodium hydrogenphosphite over sodium hypophosphite allows for greater control and potentially improved bath stability.

Precursor Specificity: Enables Synthesis of Metal Phosphite Frameworks, Not Polyphosphates

Disodium hydrogenphosphite is a specific and necessary precursor for the synthesis of metal phosphite coordination polymers and frameworks, where the phosphite anion (HPO₃)²⁻ acts as a structural ligand. [1] This application is unique to P(III) compounds. In contrast, heating disodium phosphate, the P(V) analog, does not yield such structures but instead leads to condensation, forming tetrasodium pyrophosphate (Na₄P₂O₇), a linear polyphosphate. [2] This demonstrates a fundamental divergence in synthetic utility; phosphites build specific coordination networks, while phosphates form condensed polymeric chains.

| Evidence Dimension | Primary Synthetic Product Class |

| Target Compound Data | Serves as a ligand precursor for metal phosphite coordination polymers |

| Comparator Or Baseline | Disodium Phosphate (Na₂HPO₄): Serves as a precursor for condensed polyphosphates (e.g., pyrophosphate) |

| Quantified Difference | Qualitatively different product classes (coordination networks vs. linear polymers) |

| Conditions | Hydrothermal or solvothermal synthesis conditions for metal-organic materials; calcination for polyphosphate formation. |

A buyer requiring a phosphorus source to synthesize phosphite-based materials cannot substitute with a phosphate salt, as it will yield an entirely different and incorrect product.

Synthesis of Phosphite-Based Coordination Polymers and MOFs

For researchers and manufacturers in materials science, disodium hydrogenphosphite is the correct choice as a water-soluble precursor for preparing metal phosphite frameworks. Its (HPO₃)²⁻ anion provides the specific geometry and connectivity required for these structures, which cannot be achieved using phosphate salts. [1]

Formulating Moderate-Strength Reducing Baths

In chemical manufacturing and surface treatment, disodium hydrogenphosphite can be specified for processes where a milder reducing agent than sodium hypophosphite is necessary to improve reaction control, enhance bath stability, or modify the properties of the final product.

Low-Temperature (<200 °C) Phosphorus Source in Synthesis

When a solid, water-soluble phosphorus source is needed for a synthetic process operating below 200 °C, disodium hydrogenphosphite is a viable option. However, it must be explicitly avoided in higher-temperature applications due to its decomposition and the release of toxic phosphine gas, a risk not present with more stable salts like disodium phosphate. [2]

XLogP3

Other CAS

Wikipedia

Trioxidophosphate(.2-)